molecular formula C17H26N2O3 B1273743 Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 622381-67-3

Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No. B1273743
M. Wt: 306.4 g/mol
InChI Key: KLDBKWMXUMLYJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl pyrazine derivatives is a topic of interest in several studies. For instance, the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles is achieved through the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride, with regioselectivity influenced by the reaction media . Another study reports the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate . These methods could potentially be adapted for the synthesis of "Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate".

Molecular Structure Analysis

The molecular structure and vibrational frequencies of tert-butyl pyrazine derivatives have been investigated using computational methods and spectroscopic techniques. For example, the optimized molecular structure and vibrational frequencies of 5-tert-butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide were studied using density functional methods . Similarly, the molecular structure of 5-tert-butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide was investigated, revealing insights into the charge transfer within the molecule . These studies provide a foundation for understanding the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity and chemical behavior of tert-butyl pyrazine derivatives are influenced by their electronic structure, as indicated by HOMO and LUMO analyses. The stability of these molecules often arises from hyper-conjugative interactions and charge delocalization, as shown in the NBO analysis of various derivatives . The chemical reactions of these compounds can be complex, involving multiple steps and regioselectivity, as seen in the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrazine derivatives are closely related to their molecular structure. The vibrational spectroscopic investigations provide information on the equilibrium geometry and potential energy distribution of normal modes of vibrations . The nonlinear optical behavior and first hyperpolarizability of these compounds indicate their potential applications in materials science . Additionally, the thermal, X-ray, and DFT analyses of certain derivatives provide detailed insights into their stability and intramolecular hydrogen bonding .

Scientific Research Applications

Synthesis and Reactivity

  • Tert-butyl derivatives, including compounds structurally related to tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate, are used in various chemical syntheses. For example, studies have explored the regioselectivity and reaction media for synthesizing tert-butyl pyrazoles, demonstrating their utility in chemical synthesis and organic reactions (Martins et al., 2012).

Catalytic Applications

  • Tert-butyl derivatives have been utilized in catalysis. Iron(III) and cobalt(III) complexes with tert-butyl ligands have shown effectiveness as catalysts in the microwave-assisted oxidation of alcohols, highlighting the potential of these compounds in catalytic processes (Sutradhar et al., 2016).

Inhibitory Activities

  • Some tert-butyl derivatives have been investigated for their inhibitory activities. For instance, studies on pyrazinecarboxamides with tert-butyl groups have shown their potential as antimycobacterial, antifungal, and photosynthesis-inhibiting agents. This indicates their possible application in developing new therapeutic agents and studying biochemical pathways (Doležal et al., 2010).

Material Science and Synthesis

  • In the field of material science, tert-butyl derivatives are used in the synthesis of complex organic molecules and materials. For example, their reactivity has been explored for the synthesis of fluoroalkyl-substituted pyrazole-carboxylic acids, demonstrating their role in the creation of new materials and compounds (Iminov et al., 2015).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

tert-butyl 4-[[4-(hydroxymethyl)phenyl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-14-4-6-15(13-20)7-5-14/h4-7,20H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDBKWMXUMLYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383738
Record name tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate

CAS RN

622381-67-3
Record name tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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